molecular formula C18H29N3O B2586712 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline CAS No. 2055840-56-5

2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline

Cat. No.: B2586712
CAS No.: 2055840-56-5
M. Wt: 303.45
InChI Key: WWFKIKHFOSGRFP-UHFFFAOYSA-N
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Description

2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[55]undecan-3-yl}aniline is a complex organic compound with the molecular formula C18H29N3O It is characterized by a spirocyclic structure, which includes a diazaspiro undecane moiety attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone, under acidic or basic conditions.

    Attachment of the Aniline Ring: The aniline ring is introduced via a nucleophilic substitution reaction, where an appropriate aniline derivative reacts with the spirocyclic intermediate.

    Methoxylation and Methylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Reactions are often carried out under controlled temperature and pressure to maximize efficiency.

    Catalysts and Solvents: The use of specific catalysts and solvents can enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the aniline ring or the spirocyclic core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. The specific pathways depend on the biological context and the nature of the compound’s activity. For instance, if it exhibits antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline
  • 2-Methoxy-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline
  • N-Methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline

Uniqueness

The uniqueness of 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[55]undecan-3-yl}aniline lies in its specific structural configuration, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[55]undecan-3-yl}aniline, covering its synthesis, reactions, applications, and unique features

Biological Activity

2-Methoxy-N-methyl-4-{9-methyl-3,9-diazaspiro[5.5]undecan-3-yl}aniline (CAS Number: 2055840-56-5) is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C18H29N3OC_{18}H_{29}N_{3}O, with a molecular weight of 303.45 g/mol. This compound is categorized as a protein degrader building block and has been studied for various biological effects, including antitumor and neuropharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds, suggesting that this compound may exhibit similar effects. For example, compounds with spiro structures have shown significant inhibition of cancer cell lines such as HepG2 and A549.

Table 1: In Vitro Antitumor Activity of Related Compounds

CompoundCell LineInhibition Rate (%)IC50 (μM)
IMB-1406A549100.078.99
HepG299.986.92
SunitinibA549100.0210.36
HepG298.617.60

These results indicate that compounds with similar structural features may induce apoptosis and inhibit tumor growth effectively.

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological activity due to the presence of diazaspiro and methoxy groups, which are known to interact with neurotransmitter systems. Preliminary findings indicate that derivatives of this compound could modulate GABA receptors, leading to anxiolytic effects without crossing the blood-brain barrier, thereby minimizing central nervous system side effects.

Case Studies and Research Findings

  • Study on GABA Receptor Modulation :
    A study evaluated the pharmacokinetic properties of spiro compounds similar to this compound. It was found that these compounds exhibited high affinity for GABA receptors and showed significant relaxation effects on airway smooth muscle in rodent models without adverse CNS effects .
  • Antitumor Mechanism Investigation :
    Another research focused on the mechanism by which spiro compounds induce apoptosis in cancer cells. The study reported that these compounds arrest the cell cycle at the S phase and alter mitochondrial membrane potential, leading to programmed cell death .

Properties

IUPAC Name

2-methoxy-N-methyl-4-(9-methyl-3,9-diazaspiro[5.5]undecan-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-19-16-5-4-15(14-17(16)22-3)21-12-8-18(9-13-21)6-10-20(2)11-7-18/h4-5,14,19H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFKIKHFOSGRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)N2CCC3(CCN(CC3)C)CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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